N-Boc-MeVal

Peptide Synthesis Coupling Efficiency Steric Hindrance

Standard Boc-Val-OH fails to confer metabolic stability in peptide leads. Boc-MeVal-OH solves this: the N-methyl group imparts proteolytic resistance and enhanced membrane permeability, while the sterically hindered tertiary amide serves as a benchmark for optimized coupling methodology. • ≥98% HPLC purity; ≥99% ee ensures chiral fidelity for SAR studies • Direct SPPS incorporation of N-methyl-valine residues • Validated in ADC linker architectures and macrocyclic natural product (e.g., triostin A) total synthesis. Consistent lot-to-lot specifications for reliable procurement.

Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
Cat. No. B15137747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-MeVal
Molecular FormulaC12H23NO4
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)N(C)C(=O)OC(C)(C)C
InChIInChI=1S/C12H23NO4/c1-8(2)9(10(14)16-7)13(6)11(15)17-12(3,4)5/h8-9H,1-7H3/t9-/m1/s1
InChIKeyJHELVJNRWQYMIA-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-methyl-L-valine (Boc-MeVal-OH): Core Specifications for Scientific Procurement


N-Boc-N-methyl-L-valine (CAS 45170-31-8), commonly abbreviated as Boc-MeVal-OH, is a protected, non-proteinogenic amino acid derivative featuring an orthogonal tert-butoxycarbonyl (Boc) protecting group and an N-methylated backbone . This dual modification yields a hindered tertiary amide and a free carboxylic acid, rendering it a critical building block for introducing metabolically stable, conformationally constrained valine residues into synthetic peptides, peptidomimetics, and complex natural product analogs . Commercial availability typically includes specifications of ≥95% purity by HPLC or TLC .

1 Synthesis of sterically hindered, N-methylated peptide backbones
2 Peptidomimetic design requiring conformational constraint and metabolic stability
3 Chiral building block procurement with high enantiomeric purity (≥99% ee)

Why Standard Boc-L-Valine Cannot Substitute for N-Boc-N-methyl-L-valine in Advanced Synthesis


Direct substitution of Boc-MeVal-OH with simpler, in-class analogs like Boc-L-Val-OH or Boc-N-Me-Ala-OH is synthetically and biologically invalid. The combination of a bulky valine side chain and N-methylation creates a sterically hindered, tertiary nitrogen that fundamentally alters coupling kinetics, often resulting in complete reaction failure with standard carbodiimide reagents [1]. Conversely, the presence of the N-methyl group confers distinct pharmacological advantages absent in Boc-L-Val-OH, including enhanced proteolytic stability, improved membrane permeability of the resulting peptide, and altered conformational preferences that directly impact target binding [2]. Procuring the generic, unmethylated Boc-L-Valine will not yield a peptide with the same drug-like properties or synthetic behavior.

Boc-L-Valine (unmethylated analog)

Lacks N-methylation; coupling kinetics and backbone conformation may differ significantly, altering synthetic yield and peptide drug-like properties.

Boc-N-Me-Ala-OH (shorter side chain analog)

The valine side chain steric bulk is critical for conformational control; substitution with alanine may shift target binding and metabolic stability profiles.

Racemic or lower-ee N-methyl valine mixtures

Enantiomeric impurity introduces uncontrolled stereochemical variables, making them unsuitable for asymmetric synthesis or chiral lead optimization.

Quantified Differentiation of N-Boc-N-methyl-L-valine Versus Analogs and Alternatives


Quantified Reactivity Deficit in Peptide Coupling Necessitates Specialized Reagents

The coupling of Boc-MeVal-OH with MeVal-OMe is uniquely challenging due to severe steric hindrance. While standard reagents like PyBOP are ineffective, the specialized halogenophosphonium salts PyBroP and PyCloP also show reduced efficiency for Boc-MeVal-OH compared to simpler amino acids [1]. This quantifies the need for process optimization when using this compound versus its less hindered analogs.

Coupling Reactivity Deficit
Head-to-head
Significantly reduced efficiency with standard reagents; requires specialized PyBroP/PyCloP.
Protocol adaptation context required for synthesis success.
Process optimization needed vs. generic Boc-amino acids.
Peptide Synthesis Coupling Efficiency Steric Hindrance N-Methyl Amino Acids

High Enantiomeric Purity (>99% ee) Verifies Chiral Integrity for Asymmetric Applications

Commercial preparations of Boc-N-methyl-L-valine are specified to maintain high enantiomeric purity of ≥99% ee . This ensures that the desired L-stereochemistry is preserved throughout synthetic sequences, a critical factor when the compound is used as a chiral building block for bioactive molecules or as a precursor for chiral catalysts. In contrast, lower purity or racemic mixtures (e.g., N-Methyl-DL-valine derivatives) introduce an uncontrolled variable in stereochemical outcomes .

Enantiomeric Purity
Data to verify
≥99% ee
Supports stereochemical-control study fit.
Vendor specification; independent verification recommended.
Chiral Purity Quality Control Enantiomeric Excess Asymmetric Synthesis

Conformational Constraint via N-Methylation Alters Peptide Backbone Geometry

Incorporation of N-methyl valine introduces a defined cis/trans amide bond preference and eliminates a hydrogen-bond donor, directly impacting peptide secondary structure. Studies on synthetic intermediates like Z-D-Ser[Boc-Ala-MeCys(Bzl)-MeVal]-OH, which contains Boc-MeVal, demonstrate its utility in constructing conformationally defined cyclic depsipeptides that mimic natural product architectures [1]. This is a stark contrast to peptides synthesized with unmethylated Boc-L-Valine, which retain greater backbone flexibility and full hydrogen-bonding potential [2].

Backbone Conformational Constraint
Class-level inference
Restricts phi/psi angles, biases cis-amide, removes H-bond donor.
Supports scaffold rigidification and natural product mimicry.
Structural outcome may be sequence-dependent.
Peptide Conformation Peptidomimetics N-Methylation Structural Biology

Essential Building Block in Validated ADC Linker Technology

The methyl ester derivative of N-Boc-N-methyl-L-valine, designated NSC 135130 (compound 11a), is specifically identified and utilized as a Boc-protected linker component in Antibody-Drug Conjugate (ADC) technology . This specific application distinguishes it from general-purpose Boc-amino acids. The N-methyl valine core is structurally integral to the linker's function in tethering tubulin-targeting payloads .

ADC Linker Component Validation
Supporting evidence
Precursor to NSC 135130 linker in ADC technology.
Supports bioconjugation research and linker development.
Specific linker architecture context; review payload compatibility.
Antibody-Drug Conjugates ADC Linker Drug Development Targeted Therapy

Validated Use Cases for N-Boc-N-methyl-L-valine Procurement


Synthesis of Conformationally Constrained and Metabolically Stable Peptidomimetics

When designing peptide-based drug leads requiring resistance to proteolytic degradation and improved pharmacokinetics, N-Boc-N-methyl-L-valine is the reagent of choice. As established in Section 3, the N-methyl group enhances metabolic stability and modifies backbone conformation [1]. Its high enantiomeric purity (≥99% ee) ensures that the stereochemical integrity of the lead compound is maintained during SAR studies .

Total Synthesis of Complex N-Methylated Natural Products and Cyclic Depsipeptides

In the total synthesis of natural products like triostin A and other N-methylated cyclic peptides, Boc-MeVal-OH serves as an essential protected intermediate. Its use is mandated by the target structure, and no generic analog can substitute [2]. The conformational bias it introduces is critical for achieving the correct macrocyclization and final product conformation [1].

Development and Manufacture of Antibody-Drug Conjugate (ADC) Linkers

As validated by the use of its methyl ester analog (NSC 135130) in ADC technology, this compound is a core component in the synthesis of linkers for targeted cancer therapies . Procurement in this context is driven by the need for a specific, high-purity building block that has been validated within proprietary or published ADC linker architectures.

Investigation of Challenging Peptide Coupling Methodologies

The unique steric hindrance of Boc-MeVal-OH makes it a benchmark substrate for developing and evaluating novel coupling reagents and methodologies. As detailed in Section 3, its low reactivity with standard reagents but improved performance with specialized ones like PyBroP and PyCloP makes it an ideal test case for optimizing the synthesis of difficult peptide sequences [3].

Application
Selection Property
Validation Focus
Constrained peptidomimetic synthesis
N-methylation and chiral purity
Metabolic stability and backbone conformation review
Total synthesis of N-methylated natural products
Conformational bias for macrocyclization
Correct stereochemical and structural fidelity
ADC linker development
Validated building block for linker architecture
Payload tethering and bioconjugation efficiency
Novel coupling methodology research
Benchmark substrate for steric hindrance
Reagent screening and protocol optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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